molecular formula C23H23FN4O3 B10979974 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B10979974
M. Wt: 422.5 g/mol
InChI Key: SRXZFMHVDGRKMC-UHFFFAOYSA-N
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Description

This compound features a pyrimido[1,2-b]indazol core, a fused bicyclic heterocycle with a fluorine atom at position 10 and a methyl group at position 2. The propanamide linker connects the core to a 4-methoxyphenethyl group, which may enhance lipophilicity and influence pharmacokinetic properties. The fluorine substituent likely contributes to metabolic stability and electronic effects, while the methoxy group on the phenyl ring could modulate solubility and receptor interactions.

Properties

Molecular Formula

C23H23FN4O3

Molecular Weight

422.5 g/mol

IUPAC Name

3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C23H23FN4O3/c1-14-17(10-11-20(29)25-13-12-15-6-8-16(31-2)9-7-15)23(30)28-22(26-14)21-18(24)4-3-5-19(21)27-28/h3-9,27H,10-13H2,1-2H3,(H,25,29)

InChI Key

SRXZFMHVDGRKMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NCCC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves multiple steps, including the formation of the pyrimidoindazole core, introduction of the fluorine atom, and attachment of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that this compound may exhibit significant anticancer properties. Its structural components suggest potential interactions with various biological targets involved in cancer progression. For instance, compounds with similar structural features have shown activity against multiple cancer cell lines:

Compound NameTarget Cancer Cell LinesPercent Growth Inhibition
Compound ASNB-1986.61%
Compound BOVCAR-885.26%
Compound CNCI-H4075.99%

The unique combination of the fluorinated pyrimidine structure with a morpholine substituent may enhance binding properties and selectivity towards specific biological targets compared to other similar compounds .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess properties suitable for developing new antimicrobial agents.

Interaction Studies

Understanding the interactions between this compound and biological systems is crucial for determining its pharmacokinetics and pharmacodynamics. Interaction studies can reveal how the compound behaves in vivo, providing insights into its therapeutic efficacy and safety profile.

Material Science Applications

Given its unique structure, the compound may find applications beyond medicinal chemistry, particularly in material science. Its ability to form specific interactions at the molecular level could lead to the development of new materials with tailored properties for various industrial applications.

Synthesis and Optimization

The synthesis of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves several key steps:

  • Formation of the Indazole Core : Initial synthesis focuses on creating the indazole framework.
  • Pyrimidine Integration : The pyrimidine moiety is then integrated into the structure.
  • Final Modifications : The final steps involve attaching the propanamide and methoxyphenyl groups.

Optimization of these synthetic pathways is essential to ensure high yields and purity of the final product .

Mechanism of Action

The mechanism of action of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups play a crucial role in determining the compound’s binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Heterocyclic Structure

The pyrimido[1,2-b]indazol core distinguishes this compound from analogs with alternative fused rings:

  • Pyrimido[4,5-d]pyrimidin derivatives (e.g., , Compound 11f): These feature a pyrimidine-pyrimidinone scaffold, which is more electron-deficient and planar compared to the pyrimidoindazol system. Such differences may affect binding to kinase ATP pockets or DNA-intercalating activity .

Substituent Effects

  • Fluorine vs. Chlorine : The 10-fluoro group in the target compound offers electronegativity and metabolic resistance, whereas chlorinated analogs (e.g., , Compound 10) may exhibit higher lipophilicity but increased risk of off-target interactions .
  • Methoxy vs.

Amide Linker and Terminal Groups

Compound Amide Linker Structure Terminal Group Implications
Target Compound Propanamide 4-Methoxyphenethyl Balances solubility and CNS penetration
(Compound 9) Propanamide 4-Phenylthiazol-2-yl Thiazole may confer antimicrobial activity
Carboxamide Trifluoromethylphenyl Enhanced metabolic stability and target affinity

The propanamide linker in the target compound provides flexibility, while carboxamide derivatives () may exhibit stronger hydrogen-bonding interactions with biological targets.

Research Findings and Hypothetical Activity

Pharmacokinetic Properties

  • The methoxyphenethyl group likely improves blood-brain barrier penetration compared to polar thiazole-terminated analogs () .
  • Fluorination at position 10 may reduce oxidative metabolism compared to non-fluorinated pyrimidoindazol derivatives.

Target Engagement

  • Structural analogs with spiro systems () are often optimized for protease inhibition, highlighting divergent therapeutic applications .

Biological Activity

The compound 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a complex organic molecule with potential pharmacological applications. Its unique structure, which incorporates elements of indazole and pyrimidine, suggests various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C20H18FN5O3
  • Molecular Weight : 393.39 g/mol
  • IUPAC Name : 3-{10-fluoro-2-methyl-4-oxo-1H-pyrimido[1,2-b]indazol-3-yl}-N-[2-(4-methoxyphenyl)ethyl]propanamide
  • SMILES Notation : CC(Nc1c2c(F)cccc2nn11)=C(CCC(Nc(cc2)cnc2OC)=O)C1=O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the fluorine atom enhances its reactivity and stability, potentially influencing its binding affinity to enzymes or receptors involved in various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in nucleic acid synthesis or metabolism.
  • Receptor Modulation : It could interact with various receptors, leading to altered signaling pathways that affect cell proliferation and survival.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the following biological activities associated with this compound:

Anticancer Activity

Research indicates that compounds similar to 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds in the same class have shown inhibition of cell proliferation in various cancer cell lines, including those resistant to conventional therapies .

Antiviral Properties

The compound's structural features suggest potential antiviral activity:

  • Hepatitis B Virus (HBV) : Similar nucleoside analogs have demonstrated effective inhibition of HBV polymerase, indicating that this compound may also possess antiviral properties against HBV .

Case Studies and Research Findings

StudyFindings
Chopra et al. (2015)Investigated pyrimidine derivatives and reported significant anti-plasmodial activity against Plasmodium falciparum .
Nucleoside Analog ResearchHighlighted the importance of novel scaffolds in developing antiviral drugs; compounds with similar structures showed promising results against HBV .
Anticancer StudiesIndicated that pyrimidine derivatives can inhibit tumor growth in vitro and in vivo models .

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